Product packaging for hemoglobin A(2) Niigata(Cat. No.:CAS No. 138341-53-4)

hemoglobin A(2) Niigata

Cat. No.: B1178355
CAS No.: 138341-53-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background on Variant Hemoglobins (B146990) and Globinopathies in Academic Contexts

Hemoglobin, the protein responsible for oxygen transport in erythrocytes, is a tetramer composed of two alpha-like and two beta-like globin chains. researchgate.netrcsb.org Genetic mutations in the genes encoding these globin chains can lead to the production of structurally abnormal hemoglobins, known as variant hemoglobins, or a quantitative reduction in the synthesis of normal globin chains, a condition termed thalassemia. dynamed.commdpi.com These hemoglobinopathies represent the most common monogenic disorders globally. dynamed.com

Variant hemoglobins are primarily the result of missense mutations, leading to single amino acid substitutions in a globin protein. mdpi.com The functional consequences of these substitutions are diverse, ranging from clinically insignificant to severe pathologies such as sickle cell disease or unstable hemoglobin-induced hemolytic anemia. mdpi.com In academic research, the study of these natural mutants has been instrumental in elucidating the structure-function relationships of hemoglobin, including the mechanisms of oxygen binding and release, allosteric regulation, and protein stability.

Significance of Delta-Globin Chain Variants in Hemoglobin Biochemistry and Molecular Biology Research

A primary area of significance is their potential to confound the diagnosis of β-thalassemia trait. tandfonline.com An elevated HbA2 level is a key diagnostic marker for β-thalassemia carriers. However, the co-inheritance of a delta-globin variant can lead to a lower-than-expected or even normal HbA2 level in these individuals, potentially resulting in a misdiagnosis. researchgate.netmjhid.org Furthermore, the study of delta-globin variants contributes to a deeper understanding of globin gene expression, protein stability, and the impact of specific amino acid substitutions on hemoglobin's biochemical properties. mjhid.org

Historical Perspective on the Discovery and Initial Characterization of Hemoglobin A(2) Niigata

This compound was first identified in 1991 in three asymptomatic Japanese individuals from the Niigata Prefecture. nih.gov Its discovery was incidental, arising from the use of fully automatic ion-exchange high-performance liquid chromatography (HPLC) for the quantification of glycated hemoglobin (HbA1c). nih.gov Researchers observed an abnormal peak eluting between the HbA1c and the major adult hemoglobin (HbA) peaks. nih.gov

Initial characterization involved a combination of protein and genetic analysis. Isoelectric focusing (IEF) of the hemolysate revealed an abnormal hemoglobin band that migrated to the anodic side of the normal HbA2 band, indicating a change in the protein's isoelectric point. nih.gov Structural analysis through protein sequencing determined that the variant resulted from a substitution of the valine residue at the first position (NA1) of the delta-globin chain with an alanine (B10760859) residue (δ1 Val→Ala). nih.gov The genetic basis for this substitution was later confirmed to be a GTG to GCG mutation in the first codon of the δ-globin gene. researchgate.net

Table 1: Initial Characterization of this compound

Analytical MethodObservationReference
High-Performance Liquid Chromatography (HPLC)Abnormal peak between HbA1c and HbA nih.gov
Isoelectric Focusing (IEF)Abnormal band anodic to normal HbA2 nih.gov
Protein SequencingValine to Alanine substitution at position 1 of the delta-globin chain nih.gov
Genetic AnalysisGTG → GCG mutation in codon 1 of the HBD gene researchgate.net

Current Research Landscape and Unaddressed Questions Regarding this compound

The majority of current research on this compound focuses on its clinical implications, specifically its interference with HbA1c measurement. Multiple studies have reported that the presence of HbA2 Niigata can lead to falsely high HbA1c values when measured by certain HPLC methods. researchgate.netnih.gov This has led to the development of specific screening methods, such as quantifying the "fast valley height rate" (FVHR) on HPLC chromatograms, to identify individuals with this variant with high sensitivity and specificity. nih.gov

Despite this focus, several questions regarding this compound remain largely unaddressed:

Biochemical and Structural Impact: The precise structural and functional consequences of the Val→Ala substitution at the N-terminus of the delta-chain are not fully elucidated. While the substitution of an uncharged amino acid for another is generally considered conservative, the N-terminus of globin chains is involved in important functions like allosteric regulation. wikipedia.orgnih.gov Specific studies on the oxygen affinity, stability, and detailed three-dimensional structure of HbA2 Niigata are lacking.

Population Genetics and Prevalence: While initial discoveries and subsequent case reports have originated from Japan, particularly the Hokuriku region including Toyama Prefecture, the exact prevalence and population distribution of the HBD gene mutation leading to HbA2 Niigata have not been systematically studied. nih.govnih.gov

Interaction with other Hemoglobinopathies: There is a notable absence of published research or case reports on the clinical and hematological phenotype of individuals who co-inherit this compound with other hemoglobinopathies, such as β-thalassemia, α-thalassemia, or sickle cell trait. Understanding these interactions is crucial for accurate diagnosis and genetic counseling.

Research Objectives and Scope of a Comprehensive Study on this compound

A comprehensive study of this compound would aim to address the existing gaps in knowledge. The primary objectives of such research would be:

To perform a detailed biochemical and structural characterization of purified this compound. This would involve determining its oxygen binding affinity (P50 and cooperativity), assessing its stability through methods like thermal denaturation studies, and ideally, elucidating its three-dimensional crystal structure to understand the local effects of the N-terminal amino acid substitution.

To conduct a population-based screening study in relevant Japanese populations to determine the prevalence of the HBD:c.2T>C (GTG→GCG) mutation. This would provide valuable data for genetic counseling and for understanding the population genetics of this specific variant.

To investigate the phenotypic effects of the co-inheritance of this compound with other common hemoglobinopathies. This could be achieved through family studies of identified carriers and in vitro studies mixing HbA2 Niigata with other hemoglobin variants like HbS.

To further refine and validate non-genetic screening methods for this compound. This would involve assessing the robustness of methods like the fast valley height rate (FVHR) across different HPLC platforms and in diverse clinical settings.

The scope of such a comprehensive study would integrate techniques from molecular biology, protein biochemistry, and population genetics to provide a complete picture of this compound, from its molecular properties to its population significance and clinical diagnostic implications.

Properties

CAS No.

138341-53-4

Molecular Formula

C12H11F2N3O2

Synonyms

hemoglobin A(2) Niigata

Origin of Product

United States

Molecular Genetics of Hemoglobin A 2 Niigata

Genomic Locus and Structural Organization of the Delta-Globin Gene (HBD)

The delta-globin gene (HBD) is a critical component of the β-globin gene cluster, located on the short arm of human chromosome 11 in the p15.5 region. Current time information in JP. This cluster spans approximately 60 kilobases and contains five functional genes arranged in the order of their developmental expression: epsilon (HBE), gamma G (HBG2), gamma A (HBG1), delta (HBD), and beta (HBB). Current time information in JP. The HBD gene, like other globin genes, is composed of three exons separated by two introns. icm.edu.pl The expression of these genes is regulated by a remote upstream locus control region (LCR), which ensures high-level, erythroid-specific transcription. Current time information in JP. The HBD gene is expressed in adult life, and its protein product, the delta-globin chain, combines with two alpha-globin chains to form Hemoglobin A(2) (α2δ2), which typically constitutes 1.5-3.5% of the total hemoglobin in adults. nih.govscispace.com

Characterization of the Specific Nucleotide Variation Associated with Hemoglobin A(2) Niigata

The molecular basis of this compound lies in a specific point mutation within the delta-globin gene. This alteration is key to its unique identification and characteristics.

Heterozygous Mutation: GTG (Valine) to GCG (Alanine) at Codon 1 of the δ-Globin Gene

This compound is characterized by a heterozygous missense mutation at the very first codon of the delta-globin gene (HBD). dynamed.comfrontiersin.org This mutation involves a single nucleotide substitution where the guanine (B1146940) (G) in the first position of the codon is replaced by a cytosine (C). This changes the codon from GTG, which codes for the amino acid Valine, to GCG, which codes for Alanine (B10760859). dynamed.comfrontiersin.orgresearchgate.net This specific Valine to Alanine substitution at the first amino acid position of the delta-globin chain (δ1Val→Ala) is the defining molecular feature of this compound. nih.gov

Nomenclature and Specificity of the this compound Allele

The variant is formally designated as this compound [δ1(NA1)Val→Ala]. nih.govnih.gov The nomenclature indicates a substitution at the first position of the delta-globin chain, which corresponds to the NA1 segment of the protein. The specific allele carrying this mutation is referred to as the this compound allele. The initial discovery and reporting of this variant were in Japanese individuals. frontiersin.org

Transcriptional and Translational Implications of the δ1Val→Ala Mutation

The δ1Val→Ala mutation in this compound has notable implications, primarily observed at the post-translational level through analytical laboratory methods rather than significant alterations in transcriptional or translational efficiency.

The primary reported consequence of this mutation is its interference with certain laboratory assays, particularly high-performance liquid chromatography (HPLC) methods used for measuring glycated hemoglobin (HbA1c). dynamed.com The variant hemoglobin, specifically its acetylated form, can co-elute with the HbA1c fraction, leading to falsely elevated HbA1c readings. nih.gov This analytical interference is a key feature that often leads to the incidental discovery of this hemoglobin variant. dynamed.com

While direct studies on the transcriptional and translational efficiency of the HBD gene with the δ1Val→Ala mutation are limited, the presence of the variant hemoglobin in detectable amounts suggests that the transcription and translation processes are not severely hampered. The amino acid substitution from the non-polar Valine to the also non-polar Alanine is a conservative change, which may explain the lack of significant impact on protein stability or synthesis rates. However, the altered primary structure of the delta-globin chain is sufficient to change its chromatographic behavior. frontiersin.orgnih.gov

Gene Expression Regulation in the Context of δ-Globin Variants

The expression of the delta-globin gene is inherently low compared to the beta-globin gene, which is located downstream in the same gene cluster. nih.gov This is attributed to a less efficient promoter region in the HBD gene. The regulation of globin gene expression is complex, involving competitive interactions for the locus control region (LCR). peerj.com

Mutations in the HBD gene can be broadly categorized into those that cause structural variants (like this compound) and those that lead to δ-thalassemia, which is a quantitative defect resulting in reduced or absent delta-globin chain synthesis. nih.govhaematologica.org The expression of δ-globin variants can be influenced by the nature of the mutation. For instance, some mutations can affect mRNA splicing or stability, leading to lower levels of the variant protein. frontiersin.org However, in the case of this compound, the mutation at codon 1 does not appear to significantly reduce the level of the variant protein, as it is readily detectable.

Comparative with Other Delta-Globin Variants

Numerous variants of the delta-globin chain have been identified, each resulting from a distinct mutation in the HBD gene. Comparing this compound with these other variants highlights the diversity of molecular changes and their phenotypic consequences.

Variant Name Mutation Codon Amino Acid Change Molecular Characteristic Reference
This compound GTG → GCG1Valine → AlanineStructural variant with altered chromatographic properties. dynamed.comfrontiersin.org
Hemoglobin A(2)-Yialousa GCC → TCC27Alanine → SerineResults in reduced HbA2 levels. haematologica.orgnih.gov
Hemoglobin A(2)-Pelendri CTG → CCG141Leucine → ProlineCauses instability of the delta-globin chain. researchgate.net
Hemoglobin A(2)-Melbourne GAG → AAG43Glutamic Acid → LysineA common δ-globin variant found in Southern China. nih.gov
Hemoglobin A(2)-Ninive GTG → GCG133Valine → AlanineA stable variant with minimal electrophoretic difference from normal HbA2. nih.gov
Hemoglobin A(2)-Etolia TTT → TCT85Phenylalanine → SerineAn unstable variant. researchgate.net

As the table illustrates, delta-globin variants can arise from mutations at various positions along the gene, leading to different amino acid substitutions. These changes can impact the protein's structure, stability, and analytical properties in diverse ways. For instance, while this compound is a stable structural variant primarily identified through its effect on HbA1c measurements, other variants like HbA2-Pelendri are characterized by their instability. researchgate.netnih.gov Variants like HbA2-Yialousa lead to a quantitative reduction in HbA2 levels, a phenotype more akin to δ-thalassemia. haematologica.orgnih.gov This comparative analysis underscores the specific molecular nature of this compound within the broader spectrum of delta-globin chain abnormalities.

Structural and Post Translational Aspects of Hemoglobin A 2 Niigata

Primary Amino Acid Sequence Alteration in the Delta-Globin Chain of Hemoglobin A(2) Niigata

This compound is defined by a single amino acid substitution in the delta-globin chain, one of the constituent polypeptide chains of the Hemoglobin A2 tetramer (α2δ2). tandfonline.comnih.govwikipedia.org The specific alteration is the replacement of the valine residue at the very first position (NA1) of the delta-globin chain with an alanine (B10760859) residue. tandfonline.comnih.govnih.gov This substitution is the result of a point mutation in the delta-globin gene, where the codon GTG (for valine) is changed to GCG (for alanine). nih.govpsu.edu

Analysis of Acetylation in this compound

A key feature of this compound is the post-translational modification of its altered delta-globin chain through acetylation.

Mechanism and Extent of N-Terminal Acetylation of the δ-Globin Chain

Following the δ1Val→Ala substitution, the newly positioned N-terminal alanine residue becomes a substrate for N-terminal acetylation. tandfonline.comnih.gov This is a common modification for proteins where the initiator methionine is cleaved, leaving an alanine, serine, or glycine (B1666218) at the N-terminus. tandfonline.com The process involves the enzymatic transfer of an acetyl group from acetyl-coenzyme A to the alpha-amino group of the N-terminal alanine. nih.gov

In this compound, this acetylation is a significant event. Structural analysis has shown that the N-terminus of the variant delta chain (δx) is blocked, a characteristic feature of acetylation which prevents sequencing by standard methods. tandfonline.com This post-translational modification is not complete, meaning that both acetylated and non-acetylated forms of the this compound variant exist within the red blood cells.

Acetylation Phenomenon and its Role in the Analytical Behavior of this compound

The acetylation of the N-terminal alanine in this compound has a profound effect on its analytical properties, particularly in methods used for the quantification of glycated hemoglobin (HbA1c). The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group, resulting in a charge difference similar to that caused by glycation. nih.gov

This charge alteration causes the acetylated this compound to co-elute with the HbA1c fraction in cation-exchange high-performance liquid chromatography (HPLC), a standard method for HbA1c measurement. tandfonline.compsu.eduscispace.com This co-elution leads to a falsely elevated HbA1c value. nih.govresearchgate.net Indeed, the discovery of this compound has often been incidental, arising from investigations into unexpectedly high HbA1c levels in individuals with normal blood glucose. tandfonline.comnih.gov

The analytical interference is highlighted by the discrepancy between HbA1c values obtained by HPLC and those from other methods like immunoassays, which are not affected by this particular variant. nih.gov This phenomenon underscores the importance of considering hemoglobin variants when interpreting HbA1c results.

Theoretical Models and Computational Approaches for Structural Prediction of this compound

While specific computational models for this compound are not extensively published, general computational approaches for hemoglobin structure prediction can be applied to understand the potential impact of the δ1Val→Ala substitution. Molecular modeling and dynamics simulations are powerful tools to investigate how even a single amino acid change can affect protein structure and dynamics. researchgate.net

Such models could be used to:

Predict Local Conformational Changes: Analyze the structural perturbations in the N-terminal region of the delta-globin chain due to the valine to alanine substitution.

Evaluate Subunit Interface Stability: Assess any changes in the interactions between the delta-chain and the alpha-chains, which could influence the stability of the α1δ1 and α1δ2 interfaces.

Model the Effect of Acetylation: Simulate the acetylated N-terminus to understand its influence on local charge distribution and interactions with other residues or allosteric effectors.

These computational studies could provide valuable insights into the subtle structural and functional consequences of the δ1Val→Ala substitution and subsequent acetylation, complementing the experimental findings.

Mechanisms of Interference of Hemoglobin A 2 Niigata in Glycated Hemoglobin Hba1c Assays

Biochemical Basis of Hemoglobin A(2) Niigata Interaction with HbA1c Measurement Principles

This compound is a variant of the δ-globin chain, a component of the minor adult hemoglobin, Hemoglobin A2 (HbA2), which is composed of two α-globin chains and two δ-globin chains (α2δ2). The defining characteristic of this compound is a substitution of the amino acid valine with alanine (B10760859) at the very first position of the δ-globin chain.

The primary mechanism of interference in HbA1c assays stems from post-translational modifications of this variant hemoglobin. Specifically, the acetylated form of this compound has physicochemical properties that lead to its erroneous detection in certain analytical systems. This interference is most pronounced in methods that separate hemoglobin fractions based on their electrical charge, such as ion-exchange high-performance liquid chromatography (HPLC). In these systems, the acetylated this compound molecule exhibits an elution profile that is proximate to that of the authentic HbA1c fraction. This leads to a falsely elevated measurement of HbA1c, as the analytical instrument incorrectly integrates the area of the interfering peak with the true HbA1c peak.

Impact on High-Performance Liquid Chromatography (HPLC)-Based HbA1c Quantification

Ion-exchange HPLC is a cornerstone of clinical HbA1c testing, renowned for its precision and ability to resolve various hemoglobin fractions. However, its principle of separation based on charge renders it susceptible to interference from hemoglobin variants like this compound.

In individuals with this compound, HPLC analysis reveals the presence of an anomalous peak. This peak, corresponding to the acetylated form of the variant, appears as a distinct shoulder immediately preceding the main HbA1c peak on the chromatogram. The proximity of these two peaks leads to an elution overlap, where the instrument's detection system cannot fully resolve the two separate molecular species. This co-elution phenomenon results in the analytical software integrating the area of both peaks, leading to a significant overestimation of the true HbA1c percentage. This can have profound clinical implications, potentially leading to a misdiagnosis of diabetes or an incorrect assessment of glycemic control.

To quantitatively assess the interference caused by this compound in HPLC chromatograms, researchers have developed the Fast Valley Height Rate (FVHR). The "fast valley" is the trough observed on the chromatogram between the labile HbA1c fraction (LA1c+) and the stable HbA1c peak. The presence of the co-eluting acetylated this compound makes this valley shallower than in normal samples.

The FVHR is calculated based on specific indices from the HPLC chromatogram and provides a numerical representation of the depth of this valley. Research has demonstrated that the FVHR is significantly higher in individuals with this compound compared to those without the variant, including both diabetic and non-diabetic populations.

Table 1: Comparative Fast Valley Height Rate (FVHR) in Different Subject Groups
Subject GroupNumber of Subjects (n)Mean FVHR (%) (Range)P-value vs. Non-Diabetic Control
With this compound533.8 (30.8–36.6)<0.001
Non-Diabetic Control5018.0 (16.0-19.4)-
Diabetic Control5017.7 (15.3–18.9)Not Significant

Data adapted from studies on FVHR in subjects with this compound.

Studies have shown that by establishing a cutoff value for FVHR, typically between 23% and 30%, it is possible to screen for the presence of this compound with high sensitivity and specificity. An FVHR above this threshold is a strong indicator of the variant's presence and the potential for HbA1c measurement interference.

Differential Interference with Immunoassay-Based HbA1c Methodologies

In contrast to HPLC, immunoassay-based methods for HbA1c measurement are generally not affected by the presence of this compound. The reason for this lack of interference lies in the fundamental principle of these assays. Immunoassays utilize antibodies that are highly specific to the glycated N-terminal of the normal hemoglobin β-globin chain. This is the site of glucose attachment that defines HbA1c.

The amino acid substitution in this compound occurs on the δ-globin chain, not the β-globin chain. Therefore, the structure of the epitope recognized by the antibodies in HbA1c immunoassays remains unaltered. As a result, these methods accurately quantify true HbA1c without cross-reactivity with the this compound variant. This makes immunoassays a reliable alternative for measuring HbA1c in individuals known to carry this specific hemoglobin variant. Case studies have consistently shown that while HPLC methods produce falsely high HbA1c values in these patients, immunoassay results are within the expected range and correlate well with other markers of glycemic control, such as plasma glucose and glycated albumin. mlo-online.com

Research into Assay Robustness and Specificity in the Presence of this compound

The challenge posed by this compound has spurred research into the robustness and specificity of various HbA1c assay platforms. While comprehensive comparative studies focusing solely on this rare variant are limited, the broader investigation into hemoglobin variant interference provides valuable insights.

Methodologies that are less dependent on the charge of the hemoglobin molecule have demonstrated greater robustness. These include:

Boronate affinity chromatography: This method separates glycated from non-glycated hemoglobin based on the structural characteristics of the glucose molecule itself, rather than the charge of the protein. It is generally considered the reference method for measuring total glycated hemoglobin and shows minimal interference from most hemoglobin variants.

Capillary electrophoresis: This technique offers high resolution and can often separate interfering variant hemoglobins (B146990) from the HbA1c peak more effectively than some HPLC systems.

Enzymatic assays: These methods involve the enzymatic cleavage of the glycated N-terminal valine of the β-chain, followed by a reaction that produces a measurable signal. As they are specific to the β-chain, they are typically not affected by δ-chain variants like this compound.

The National Glycohemoglobin Standardization Program (NGSP) provides resources and tables detailing the interference of common hemoglobin variants on a wide range of commercially available HbA1c assays. ngsp.org While this compound is not as commonly listed as other variants due to its rarity, the principles of interference are well-established. The selection of an appropriate assay is critical in populations where hemoglobin variants are more prevalent.

Development of Research Protocols for Mitigating Analytical Interference by Variant Hemoglobins

The identification of interference from this compound and other variants has led to the development of informal and formal laboratory protocols to ensure accurate HbA1c reporting. These protocols are centered on a multi-step approach:

Suspicion of Interference: Interference should be suspected when there is a significant discordance between HbA1c results and other clinical indicators of glycemic control (e.g., fasting plasma glucose, self-monitored blood glucose). An abnormal chromatogram in HPLC, such as the characteristic shoulder peak seen with this compound, is a primary indicator.

Confirmation of Interference: When interference is suspected based on an HPLC result, a recommended step is to re-analyze the sample using a method based on a different analytical principle that is known to be unaffected by the suspected variant. For this compound, an immunoassay or boronate affinity chromatography would be an appropriate choice.

Identification of the Variant: If a hemoglobin variant is consistently suspected, further hematological investigation, including hemoglobin electrophoresis and genetic testing, can be performed to definitively identify the specific variant.

Reporting and Communication: Laboratory reports should include a comment indicating the presence of a potential interference and the method used to generate the reported HbA1c value. Clear communication between the laboratory and the clinician is essential to ensure proper interpretation of the results and appropriate patient management.

Selection of an Alternative Glycemic Marker: In cases where a reliable HbA1c measurement cannot be obtained, alternative long-term glycemic markers, such as fructosamine (B8680336) or glycated albumin, should be considered. These markers are not based on hemoglobin and are therefore unaffected by hemoglobinopathies.

Ongoing research and the development of more advanced analytical techniques, such as mass spectrometry, hold the promise of further improving the accuracy of HbA1c measurement in the presence of hemoglobin variants.

Epidemiological and Population Genetic Studies of Hemoglobin A 2 Niigata

Geographical Distribution and Allele Frequencies of Hemoglobin A(2) Niigata

The geographical distribution of this compound appears to be predominantly localized to the Japanese population. Initial discovery and subsequent case reports have primarily originated from Japan, suggesting a founder effect or a localized prevalence in this region. A 2020 report highlighted the detection of three cases within a short period at a single institution in Toyama, Japan, which may indicate a higher frequency in that specific area who.intnih.govnih.gov.

However, comprehensive data on the precise allele frequencies of this compound are currently lacking in global and Japanese population genetic databases. Large-scale screening studies for hemoglobinopathies in Japan and other East Asian countries have identified numerous hemoglobin variants, but specific frequency data for HbA2 Niigata remains elusive. Reviews of hemoglobinopathies in Japan indicate the presence of over 200 types of abnormal hemoglobins (B146990), with β-thalassemia having a frequency of approximately 1 in 1,000 and α-thalassemia at 1 in 3,500 nih.gov. The rarity of delta-chain variants in general, and HbA2 Niigata in particular, means they are often not specifically screened for in large population studies, contributing to the scarcity of allele frequency data.

Prevalence Studies of this compound in Endemic and Non-Endemic Populations

Specific prevalence studies for this compound are not available in the scientific literature for either endemic (presumed to be Japan) or non-endemic populations. The prevalence of hemoglobinopathies, in general, is well-documented in many parts of the world, particularly in regions where malaria was or is endemic, such as Southeast Asia. In Southeast Asia, the prevalence of α-thalassemia, β-thalassemia, and Hemoglobin E is significant, leading to complex thalassemia syndromes nih.govresearchgate.net. However, the focus of these studies is typically on the more common and clinically significant hemoglobin variants.

The prevalence of this compound can be inferred to be very low based on the limited number of published case reports. The discovery of a few cases in a Japanese hospital, as mentioned earlier, suggests a localized cluster but does not provide a population-wide prevalence rate who.intnih.govnih.gov. The general rarity of delta-chain variants contributes to the lack of dedicated prevalence studies.

Research Methodologies for Population Screening of this compound and Other Variants

Population screening for hemoglobinopathies employs a variety of laboratory techniques to identify both common and rare variants. These methodologies are crucial for detecting carriers and individuals affected by these genetic disorders.

Common Screening Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and highly reliable method for separating and quantifying different hemoglobin fractions. It can detect many common hemoglobin variants, including HbS, HbC, and HbE, and is also used to quantify HbA2 levels for the diagnosis of β-thalassemia trait. In the case of this compound, it was incidentally detected in three individuals due to falsely high HbA1c values measured by HPLC, highlighting the method's ability to pick up unusual variants, sometimes unexpectedly who.intnih.govnih.gov.

Capillary Electrophoresis (CE): CE is another automated method that provides high resolution and accurate quantification of hemoglobin fractions. It is often used in conjunction with or as an alternative to HPLC for routine screening.

Isoelectric Focusing (IEF): IEF is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point. It is particularly useful in newborn screening programs for the detection of a wide range of hemoglobin variants.

Challenges in Detecting Rare Variants like HbA2 Niigata:

The detection of rare delta-chain variants such as this compound can be challenging. These variants may not be recognized by automated systems or may be misidentified. For example, the cases of HbA2 Niigata identified in Japan were initially flagged due to an interference with HbA1c measurement on an HPLC system who.intnih.govnih.gov. This underscores the importance of manual review of chromatograms and further investigation of any unusual or unexpected peaks.

Confirmatory and Research Methods:

DNA Analysis: Molecular genetic testing is the gold standard for confirming the identity of a hemoglobin variant. Techniques such as DNA sequencing of the delta-globin gene (HBD) are used to definitively identify the specific mutation responsible for the variant, as was done in the reported cases of HbA2 Niigata who.intnih.govnih.gov.

Mass Spectrometry (MS): MS can also be used for the precise identification of hemoglobin variants by determining the exact mass of the globin chains.

The following table summarizes the primary research methodologies for population screening of hemoglobinopathies:

MethodologyPrincipleApplication in ScreeningSuitability for HbA2 Niigata Detection
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their interaction with a stationary phase.Widely used for routine screening and quantification of Hb fractions.Can detect the variant, but may require careful interpretation of the chromatogram, especially if it interferes with other measurements like HbA1c.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary tube under the influence of an electric field.High-resolution separation and quantification of Hb fractions.Likely to detect an abnormal peak, but specific identification would require further testing.
Isoelectric Focusing (IEF) Separation of proteins based on their isoelectric point in a pH gradient.Commonly used in newborn screening for a broad range of variants.Can identify the presence of a variant, but confirmation would need other methods.
DNA Sequencing Determining the precise order of nucleotides within a DNA molecule.Confirmatory testing for definitive identification of variants.The definitive method for identifying the specific mutation causing HbA2 Niigata.

Correlation Between this compound Presence and Genetic Backgrounds of Thalassemia

There is currently no direct evidence in the scientific literature of the co-inheritance of this compound with either alpha- or beta-thalassemia. However, the co-inheritance of other delta-chain variants with β-thalassemia is well-documented and presents significant diagnostic challenges. This provides a valuable framework for understanding the potential implications if HbA2 Niigata were to be co-inherited with a thalassemia trait.

The diagnosis of β-thalassemia trait is primarily based on the finding of elevated levels of Hemoglobin A2 (α2δ2) nih.govhaematologica.org. When a delta-chain variant is co-inherited with a β-thalassemia mutation, the total HbA2 level may be misleading. For instance, the presence of a delta-chain variant like HbA2' (another delta-chain variant) can lead to a lower-than-expected total HbA2 level in an individual who is also a carrier of β-thalassemia. This can result in a missed diagnosis of β-thalassemia trait, which has important implications for genetic counseling.

In cases of co-inheritance of a delta-chain variant and β-thalassemia, the total HbA2 is a combination of the normal HbA2 and the variant HbA2. If the expression of the delta-chain variant is low, or if the analytical method used does not accurately quantify both fractions, the total HbA2 may fall within the normal range, masking the presence of the β-thalassemia trait haematologica.orgnih.gov.

Given that this compound is a delta-chain variant, its co-inheritance with a β-thalassemia mutation could similarly affect the total HbA2 level and potentially lead to a misdiagnosis. Therefore, in individuals of Japanese descent who present with microcytic anemia but have a normal or borderline HbA2 level, the possibility of a co-existing delta-chain variant like HbA2 Niigata should be considered. In such cases, DNA analysis of both the beta- and delta-globin genes would be necessary for an accurate diagnosis.

The potential diagnostic scenarios are summarized in the table below:

Genetic StatusExpected HbA2 LevelPotential for Misdiagnosis
β-thalassemia Trait Elevated (>3.5%)Low
This compound Trait Normal total HbA2 (composed of HbA2 and HbA2 Niigata)Low
Co-inheritance of β-thalassemia Trait and this compound Trait Potentially normal or borderlineHigh risk of missing the β-thalassemia trait diagnosis

Design and Execution of Epidemiological Surveillance Programs for Hemoglobinopathies

Effective epidemiological surveillance is essential for understanding the burden of hemoglobinopathies, including rare variants like this compound, and for planning and evaluating public health interventions.

Key Components of a Surveillance Program:

Case Definition: Clear and consistent case definitions are fundamental. For a rare variant like HbA2 Niigata, this would involve specific laboratory criteria, including results from HPLC or CE, and confirmation by molecular methods.

Data Sources: A comprehensive surveillance system should utilize multiple data sources. These may include newborn screening programs, hospital discharge data, laboratory information systems, and specialized clinics.

Data Collection and Management: Standardized data collection forms and a centralized, secure database are necessary to manage the information effectively. For rare diseases, patient registries can be a valuable tool. Japan, for instance, has the Rare Disease Data Registry of Japan (RADDAR-J) and the Initiative on Rare and Undiagnosed Diseases (IRUD), which could potentially serve as models for tracking rare hemoglobinopathies raddarj.orgjmaj.jpj-rdmm.org.

Data Analysis and Dissemination: Regular analysis of surveillance data is needed to monitor trends in prevalence, geographical distribution, and clinical outcomes. The findings should be disseminated to public health officials, healthcare providers, and researchers.

Inclusion of Rare Variants:

Surveillance programs for hemoglobinopathies should be designed to capture not only the common variants but also rare ones like this compound. This can be achieved by:

Enhancing Laboratory Reporting: Encouraging or mandating laboratories to report all identified hemoglobin variants, including those that are rare or of unknown clinical significance.

Establishing Reference Laboratories: Having designated reference laboratories with expertise in advanced diagnostic techniques, such as DNA sequencing and mass spectrometry, to characterize rare and novel variants.

Integrating with Genetic Databases: Linking surveillance data with national and international genetic databases can help in understanding the global distribution and frequency of rare variants.

Challenges in Surveillance for Rare Variants:

Under-ascertainment: Due to their rarity and the potential for misidentification, cases of this compound may be under-reported.

Lack of Awareness: Healthcare providers may not be familiar with rare variants, leading to a failure to order appropriate diagnostic tests.

Resource Constraints: Implementing comprehensive surveillance, especially for rare diseases, can be resource-intensive.

The Japanese Society of Hematology provides guidelines for the diagnosis and management of hematological disorders, and integrating surveillance for rare hemoglobinopathies into these frameworks would be a logical step jshem.or.jplymphoblastic-hub.com. By establishing robust surveillance systems that are capable of identifying and tracking rare variants, public health authorities can gain a more complete picture of the epidemiology of hemoglobinopathies and ensure that all individuals, regardless of the rarity of their condition, receive appropriate care and genetic counseling.

Q & A

What analytical techniques are most effective for characterizing the structural anomalies in hemoglobin A(2) Niigata?

Basic Research Question
High-performance liquid chromatography (HPLC), mass spectrometry, and capillary electrophoresis are primary methods for identifying structural variants. For this compound, HPLC can resolve retention time discrepancies compared to wild-type hemoglobin A2, while mass spectrometry provides precise molecular weight validation of amino acid substitutions. Electrophoresis under varying pH conditions may reveal charge differences caused by mutations. Researchers should cross-validate results using at least two complementary techniques to minimize artifacts .

How do researchers establish baseline functional parameters for this compound in comparative studies?

Basic Research Question
Baseline parameters (e.g., oxygen-binding affinity, stability under oxidative stress) require controlled in vitro assays using purified hemoglobin samples. Oxygen equilibrium curves (OECs) measured via tonometry and spectroscopic analysis (e.g., UV-Vis for methemoglobin formation rates) are critical. Normalize data to wild-type hemoglobin A2 and account for variables like temperature, pH, and cofactor concentrations (e.g., 2,3-DPG). Include triplicate measurements and statistical validation to ensure reproducibility .

What experimental design considerations are critical for studying the hematological impact of this compound in animal models?

Advanced Research Question
Transgenic mouse models require careful selection of promoters to mimic human hemoglobin expression patterns. Monitor hematocrit, red cell indices, and splenic iron deposition longitudinally. Control for genetic background effects by using littermate comparators. For functional studies, employ hypoxia chambers to assess adaptive responses. Include sham-treated groups to distinguish mutation-specific effects from procedural stress .

How can researchers address discrepancies in functional stability data between in vitro and in vivo studies of this compound?

Advanced Research Question
Discrepancies often arise from microenvironmental factors (e.g., cellular redox state, chaperone proteins). To reconcile findings:

Perform ex vivo hemolysis assays using patient-derived red blood cells.

Compare in vitro recombinant protein stability with in vivo half-life measurements via isotopic labeling.

Use computational modeling (e.g., molecular dynamics simulations) to predict mutation effects under physiological conditions.
Contradictions should be analyzed through sensitivity testing of variables like temperature and oxidative stress .

What strategies are effective in reconciling conflicting reports on the oxygen-binding affinity of this compound across different experimental conditions?

Advanced Research Question
Meta-analysis frameworks can standardize conflicting data by normalizing variables:

Convert all reported oxygen dissociation curves to standard conditions (pH 7.4, 37°C, no 2,3-DPG).

Apply multivariate regression to identify confounding factors (e.g., buffer composition).

Validate using a single laboratory’s protocol across all disputed samples.
Publish raw datasets with methodological metadata to enable cross-study validation .

How should researchers design longitudinal studies to assess the clinical progression of this compound carriers?

Advanced Research Question
Cohort studies require:

Stratification by mutation zygosity (heterozygous vs. compound heterozygous).

Annual monitoring of hemoglobin electrophoresis, reticulocyte counts, and iron metabolism markers.

Integration of genomic data to identify modifier genes influencing phenotype severity.
Use matched controls from the same demographic to isolate mutation-specific effects. Power calculations should account for attrition rates and variable penetrance .

What methodologies optimize the detection of rare this compound variants in population screenings?

Basic Research Question
Mass spectrometry-based proteomics coupled with next-generation sequencing (NGS) of the HBA2 gene improves sensitivity. For large-scale screenings:

Use multiplex PCR panels targeting known mutation hotspots.

Apply high-resolution melting (HRM) analysis for preliminary variant detection.

Confirm positives via Sanger sequencing.
Adjust thresholds for variant allele frequency (VAF) to reduce false negatives in mosaic cases .

How can researchers integrate structural data from this compound into broader databases of hemoglobinopathies?

Advanced Research Question
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Deposit crystallographic data in the Protein Data Bank (PDB) with annotations for mutation coordinates.

Link clinical phenotypes to variants using ClinVar or HbVar databases.

Use standardized ontologies (e.g., Human Phenotype Ontology) for cross-database queries.
Collaborate with consortia like the International Hemoglobinopathy Research Network (INHERENT) to ensure global harmonization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.